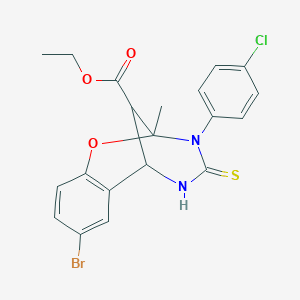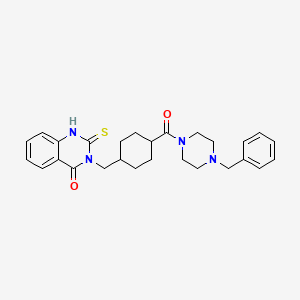![molecular formula C18H9Cl2NO3S B11216793 3-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-7-hydroxy-2H-chromen-2-one](/img/structure/B11216793.png)
3-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-7-hydroxy-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-7-hydroxy-2H-chromen-2-one is a complex organic compound that features a unique combination of a thiazole ring and a chromenone structure. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-7-hydroxy-2H-chromen-2-one typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through the reaction of 2,4-dichlorophenyl isothiocyanate with a suitable amine, followed by cyclization. The chromenone structure is then introduced through a condensation reaction with a hydroxybenzaldehyde derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs .
Analyse Chemischer Reaktionen
Types of Reactions
3-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-7-hydroxy-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of a chromenone ketone derivative.
Reduction: Formation of a dihydrochromenone derivative.
Substitution: Formation of various substituted thiazole derivatives.
Wissenschaftliche Forschungsanwendungen
3-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-7-hydroxy-2H-chromen-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-7-hydroxy-2H-chromen-2-one involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, altering their activity. For example, it may inhibit the activity of certain kinases involved in cell proliferation, leading to its potential use as an anticancer agent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dabrafenib: A thiazole-containing anticancer drug.
Dasatinib: Another thiazole-based kinase inhibitor.
Epothilone: A thiazole-containing compound with anticancer properties.
Uniqueness
3-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-7-hydroxy-2H-chromen-2-one is unique due to its combination of a thiazole ring and a chromenone structure, which imparts distinct biological activities and chemical reactivity. This dual functionality makes it a versatile compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C18H9Cl2NO3S |
|---|---|
Molekulargewicht |
390.2 g/mol |
IUPAC-Name |
3-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-7-hydroxychromen-2-one |
InChI |
InChI=1S/C18H9Cl2NO3S/c19-10-2-4-12(14(20)6-10)15-8-25-17(21-15)13-5-9-1-3-11(22)7-16(9)24-18(13)23/h1-8,22H |
InChI-Schlüssel |
NHYLQXRJSJSYTO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1O)OC(=O)C(=C2)C3=NC(=CS3)C4=C(C=C(C=C4)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-Bromophenyl)-4-(2-fluorophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole](/img/structure/B11216719.png)
![3-[2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B11216721.png)
![7-(2,3-Dimethoxyphenyl)-5-[4-(propan-2-yl)phenyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B11216733.png)
![2-[(4-methoxyphenyl)methyl]-4-[(4-methylphenyl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B11216741.png)

![2-[(2-chlorobenzyl)sulfanyl]-3-(2-methoxybenzyl)quinazolin-4(3H)-one](/img/structure/B11216751.png)

![2H-1-Benzopyran-2-one, 3-[2-(4-chlorophenyl)-4-thiazolyl]-](/img/structure/B11216761.png)
![2-(2,4-dichlorophenoxy)-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B11216772.png)
![7-(3-chloro-4-methylphenyl)-5-phenyl-N-propyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11216781.png)
![4-[5-(4'-Octylbiphenyl-4-yl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B11216789.png)

![N-[4-(benzyloxy)phenyl]-1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11216806.png)
![N-(3-chloro-4-methoxyphenyl)-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11216815.png)
